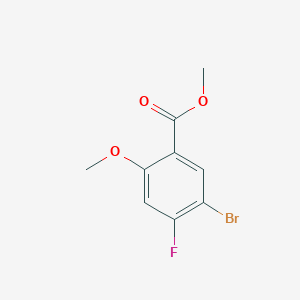

Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Description

Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS No. 4133-72-6) is a halogenated aromatic ester with a molecular formula of $ \text{C}9\text{H}8\text{BrFO}_3 $. This compound features a bromine atom at position 5, a fluorine atom at position 4, and a methoxy group at position 2 on the benzoate ring. Its structural complexity makes it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, while the methoxy group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

methyl 5-bromo-4-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNDTIGRBPWKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622380 | |

| Record name | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314298-22-1 | |

| Record name | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

A common starting material is 2-methoxybenzoic acid or 2-methoxyphenol derivatives due to the presence of the methoxy group at the ortho position, which directs electrophilic substitution.

Halogenation: Bromination and Fluorination

- Bromination is typically performed via electrophilic aromatic substitution using bromine in the presence of a catalyst such as iron powder. This step selectively introduces the bromine atom at the 5-position relative to the methoxy group.

- Fluorination can be introduced either prior to or after bromination, often via electrophilic fluorinating agents or nucleophilic aromatic substitution depending on the substrate.

Protection of Phenolic Hydroxyl (If Starting from Phenol)

When starting from 2-methoxyphenol, the phenolic hydroxyl is often protected by acetylation using acetic anhydride under acidic catalysis (e.g., sulfuric acid) to prevent side reactions during halogenation.

Esterification

The carboxylic acid group is converted into the methyl ester by reaction with methanol under acidic conditions or via methylation agents, forming the methyl benzoate moiety.

Deprotection (If Applicable)

If the phenolic hydroxyl was protected, deacetylation is performed using aqueous sodium bicarbonate solution to regenerate the free phenol.

Detailed Synthetic Procedure from Patent CN104693014A (Adapted)

This patent describes a related synthesis for 5-bromo-2-methoxyphenol, which is a key intermediate for the target compound.

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Acetylation | 2-methoxyphenol + acetic anhydride + sulfuric acid catalyst, 100°C, 6 hours | Protect phenolic hydroxyl by acetylation | Weak yellow liquid obtained |

| 2. Bromination | Above product + bromine + iron powder catalyst, 70-80°C, 5 hours | Introduce bromine at 5-position | White solid obtained after extraction |

| 3. Deacetylation | Sodium bicarbonate aqueous solution (10%), methanol, 80°C | Remove acetyl protecting group | Off-white solid product |

This sequence ensures selective bromination and preservation of the methoxy group.

Proposed Synthetic Route to Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Based on the above and general organic synthesis principles, a plausible route is:

- Starting material: 2-methoxybenzoic acid or 2-methoxyphenol

- Fluorination: Introduce fluorine at the 4-position via selective electrophilic fluorination or nucleophilic substitution on a suitable precursor.

- Bromination: Brominate at the 5-position using bromine and iron powder catalysis.

- Esterification: Convert the carboxylic acid group to methyl ester using methanol and acid catalyst.

- Purification: Isolate the final product by extraction and recrystallization.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents & Catalysts | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| 1 | Protection (if phenol) | Acetic anhydride, H2SO4 catalyst | 100 | 6 h | Protect phenol hydroxyl |

| 2 | Bromination | Br2, Fe powder catalyst | 70-80 | 5 h | Electrophilic substitution at 5-position |

| 3 | Fluorination | Selective fluorinating agent (e.g., NFSI, Selectfluor) | Variable | Variable | Introduce fluorine at 4-position |

| 4 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | Reflux | Several hours | Methyl ester formation |

| 5 | Deprotection (if applicable) | NaHCO3 aqueous solution | 80 | Until completion | Remove acetyl group |

Research Findings and Optimization Notes

- The use of iron powder as a catalyst for bromination improves regioselectivity and yield.

- Protection of phenolic hydroxyl groups reduces side reactions during halogenation.

- Fluorination is more challenging due to the high reactivity of fluorinating agents; conditions must be optimized to avoid over-fluorination or decomposition.

- Esterification is typically straightforward under acidic reflux conditions.

- Purification by extraction and recrystallization ensures high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-fluoro-2-methoxybenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.

Oxidation: Conducted in aqueous or organic solvents, often at elevated temperatures to ensure complete oxidation.

Reduction: Carried out in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Major Products

Nucleophilic Substitution: Produces substituted benzoates with various functional groups depending on the nucleophile used.

Oxidation: Yields 5-bromo-4-fluoro-2-methoxybenzoic acid.

Reduction: Results in the formation of 5-bromo-4-fluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Methyl 5-bromo-4-fluoro-2-methoxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions that are pivotal in developing new chemical entities.

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

- Synthesis of Pharmaceuticals : It is utilized in the preparation of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.

Biological Research

The compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus cereus | 10 | 100 |

- Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for use in various formulations requiring specific reactivity profiles.

Biochemical Pathways

In biochemical assays, this compound can act as a probe to study enzyme interactions or metabolic pathways. Its role as a potential inhibitor or activator of enzymes is under investigation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. Results demonstrated effective inhibition at concentrations as low as 100 µg/mL, supporting its potential use as an antibacterial agent.

Inflammation Model

In an animal model induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-fluoro-2-methoxybenzoate largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

The compound shares structural similarities with several halogenated benzoic acid derivatives and esters. Below is a detailed comparison based on substituent positions, functional groups, and physicochemical properties.

Structural Comparison

Key structural analogs include:

| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 4133-72-6 | 5-Br, 4-F, 2-OCH$_3$ | $ \text{C}9\text{H}8\text{BrFO}_3 $ | 1.00 (Reference) |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | 1193162-25-2 | 4-Br, 5-F, 2-OH | $ \text{C}8\text{H}6\text{BrFO}_3 $ | 0.95 |

| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | 1644-71-9 | 5-Br, 4-F, 2-OH | $ \text{C}7\text{H}4\text{BrFO}_3 $ | 0.91 |

| 5-Bromo-4-fluoro-2-methoxybenzoic acid | 95383-26-9 | 5-Br, 4-F, 2-OCH$_3$ | $ \text{C}8\text{H}6\text{BrFO}_3 $ | 0.88 |

Key Observations :

- Substituent Position Sensitivity : The interchange of bromine and fluorine positions (e.g., 5-Br vs. 4-Br) alters steric and electronic effects. For instance, Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2) shows reduced similarity (0.95) due to the shifted halogen positions and hydroxyl group .

- Functional Group Impact : Replacement of the methoxy group with a hydroxyl group (e.g., 5-Bromo-4-fluoro-2-hydroxybenzoic acid) decreases similarity (0.91) and increases acidity (pKa ~2.5 for -COOH vs. ~13 for -OCH$_3$) .

Physicochemical Properties

Biological Activity

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is an organic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrF O3. The presence of bromine and fluorine atoms, along with a methoxy group, significantly influences its chemical reactivity and biological interactions. These substituents enhance the compound's lipophilicity, which is crucial for its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Research suggests that this compound exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, leading to modulation of biochemical pathways associated with inflammation and infection.

- Structural Modifications : Variations in the molecular structure can significantly impact its biological activity. For example, the presence of halogens can alter the compound's reactivity and affinity for biological targets .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Bromine and fluorine at distinct positions | Enhanced lipophilicity and potential enzyme inhibition |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | Hydroxyl group addition | Different reactivity profile due to substitution pattern |

| Methyl 5-fluoro-2-hydroxybenzoate | Lacks bromine atom | Generally less reactive compared to its brominated analog |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action .

- Inflammation Models : In vivo studies showed promising results regarding the anti-inflammatory effects of this compound in animal models, indicating potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

- Methodology :

- Esterification : React 5-bromo-4-fluoro-2-methoxybenzoic acid with methanol using a coupling agent (e.g., DCC or HATU) and a catalyst (e.g., DMAP) under anhydrous conditions. Monitor reaction progress via TLC .

- Protection-Deprotection : Protect reactive groups (e.g., hydroxyl) during halogenation steps to avoid side reactions. For example, use silyl protecting groups for fluorine substitution stability .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are optimal for structural characterization?

- 1H/13C NMR : Key signals include the methoxy group (~3.9 ppm singlet in 1H NMR), aromatic protons (split patterns influenced by Br and F substituents), and ester carbonyl (~165-170 ppm in 13C NMR). Fluorine-19 NMR detects the F environment (~-110 ppm for para-fluoro) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of –OCH3 or Br groups) .

- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol generation is possible (e.g., during weighing) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Ensure proper grounding to mitigate static discharge risks .

- Spill Management : Absorb spills with inert material (e.g., sand), dispose as halogenated waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling yields be optimized using this compound?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) in polar aprotic solvents (DMF, THF). Additives like K2CO3 improve base-mediated activation .

- Temperature Control : Reactions at 80–100°C enhance aryl halide reactivity but may require shorter times to avoid decomposition .

- Competing Reactions : Monitor debromination side reactions via LC-MS; use excess boronic acid (1.2–1.5 equiv) to drive coupling efficiency .

Q. How to resolve contradictions in reported reaction conditions for halogen displacement?

- Variable Analysis : Compare solvent polarity (e.g., DMSO vs. DMF), nucleophile strength (e.g., NaI vs. KI), and temperature effects. For example, higher polarity solvents stabilize transition states in SNAr reactions .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps influenced by electron-withdrawing groups (Br, F) .

Q. What strategies mitigate regioselectivity challenges during functionalization?

- Directing Groups : Leverage the methoxy group’s ortho/para-directing effects for selective substitutions. For example, nitration occurs para to –OCH3 .

- Steric Control : Introduce bulky substituents (e.g., tert-butyl) adjacent to reactive sites to block undesired positions .

Q. How do substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Electron Effects : Bromine (σ– withdrawing) activates the ring for NAS at meta positions, while fluorine (σ– withdrawing, π-donating) directs nucleophiles to ortho/para sites relative to itself .

- Leaving Group Ability : Br is superior to F in NAS due to lower bond dissociation energy; KI in acetone facilitates Br displacement .

Q. What analytical methods troubleshoot low yields in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.